Cas no 1443310-19-7 (Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate)

Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate is a specialized organic compound featuring a phenyl ketone ester structure with a butoxy substituent. Its key advantages include its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The butoxy group enhances solubility in organic solvents, facilitating reactions under mild conditions. The ester functionality offers reactivity for further derivatization, such as hydrolysis or transesterification. The compound’s structural features, including the methyl and carbonyl groups, contribute to its utility in constructing complex molecular frameworks. Its stability under standard storage conditions ensures consistent performance in synthetic applications.
Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate structure
1443310-19-7 structure
商品名:Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate
CAS番号:1443310-19-7
MF:C15H20O4
メガワット:264.316905021667
CID:5708127
PubChem ID:91655196

Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate 化学的及び物理的性質

名前と識別子

    • 1443310-19-7
    • Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate
    • Ethyl2-(4-butoxy-2-methylphenyl)-2-oxoacetate
    • Ethyl 4-n-butoxy-2-methylbenzoylformate
    • DTXSID701194946
    • Benzeneacetic acid, 4-butoxy-2-methyl-alpha-oxo-, ethyl ester
    • MDL: MFCD22373490
    • インチ: 1S/C15H20O4/c1-4-6-9-19-12-7-8-13(11(3)10-12)14(16)15(17)18-5-2/h7-8,10H,4-6,9H2,1-3H3
    • InChIKey: FLZVASQCLNTDNW-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC(C(C(=O)OCC)=O)=C(C)C=1)CCCC

計算された属性

  • せいみつぶんしりょう: 264.13615911g/mol
  • どういたいしつりょう: 264.13615911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 52.6Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 385.7±35.0 °C at 760 mmHg
  • フラッシュポイント: 169.0±26.0 °C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate セキュリティ情報

Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Crysdot LLC
CD12142935-5g
Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate
1443310-19-7 97%
5g
$1177 2024-07-23
Crysdot LLC
CD12142935-1g
Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate
1443310-19-7 97%
1g
$437 2024-07-23

Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate 関連文献

Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetateに関する追加情報

Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate (CAS No. 1443310-19-7)

Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate, identified by the CAS number 1443310-19-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular pharmacology. The presence of both a butoxy moiety and a methylphenyl group imparts distinct electronic and steric properties, making it a versatile intermediate in the synthesis of more complex pharmacophores.

The compound's chemical structure, characterized by an acetoacetate backbone esterified with ethanol, facilitates its role as a building block in organic synthesis. The butoxy substituent at the para position relative to the methyl group on the phenyl ring enhances solubility in polar organic solvents while maintaining adequate lipophilicity, which is crucial for membrane permeability in drug design. This balance is particularly relevant in the development of central nervous system (CNS) therapeutics, where blood-brain barrier penetration is a key consideration.

Recent advancements in computational chemistry have highlighted the< strong>Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate as a promising scaffold for ligand-based virtual screening. Its aromatic system and electron-withdrawing carbonyl group make it an attractive candidate for interactions with biological targets such as enzymes and receptors. Studies have demonstrated its potential utility in modulating pathways associated with neurodegeneration, inflammation, and metabolic disorders. The< strong>Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate's ability to engage with multiple binding pockets has been computationally validated through molecular docking simulations, suggesting its role as a lead compound or analog in medicinal chemistry campaigns.

In parallel, experimental investigations have begun to unravel the synthetic pathways that yield this compound efficiently. The use of palladium-catalyzed cross-coupling reactions has been explored to construct the phenyl ring derivatives, while esterification techniques under mild conditions preserve functional group integrity. These methodologies align with green chemistry principles by minimizing waste and optimizing reaction yields. The scalability of these processes is particularly important for industrial applications where cost-effectiveness and reproducibility are paramount.

The pharmacological profile of derivatives of< strong>Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate, particularly those incorporating additional polar or hydrophobic groups, has been the focus of several preclinical studies. Notably, modifications at the acetoacetate moiety have shown enhanced binding affinity to targets such as cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation. Preliminary pharmacokinetic assessments indicate favorable bioavailability profiles when administered orally, suggesting its suitability for therapeutic development.

The role of< strong>Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate extends beyond its direct pharmacological activity; it serves as a valuable tool for synthetic chemists seeking novel heterocyclic compounds. Functionalization at the< strong>butoxy or phenolic positions allows for rapid diversification of the chemical library, enabling high-throughput screening programs to identify next-generation candidates. This adaptability underscores its importance as a commodity chemical in pharmaceutical research laboratories worldwide.

The integration of machine learning algorithms into drug discovery pipelines has further amplified the utility of< strong>Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate. Predictive models trained on large datasets have identified structural motifs within this compound that correlate with biological activity across diverse therapeutic areas. Such insights guide synthetic chemists toward more targeted modifications, reducing trial-and-error experimentation and accelerating time-to-market for new therapeutics.

The regulatory landscape surrounding novel pharmaceutical intermediates like< strong>Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate emphasizes rigorous safety and efficacy evaluations before clinical translation. Current Good Manufacturing Practices (cGMP) ensure that synthetic routes are well-documented and reproducible, while toxicological studies assess potential side effects at various exposure levels. These measures are essential for navigating regulatory hurdles and ensuring patient safety once these compounds progress into human trials.

The future directions for research involving< strong>Ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate are multifaceted. Exploration into its role as a prodrug or precursor for biologically active molecules remains an active area of investigation. Additionally, collaborations between academia and industry are fostering innovation by combining experimental expertise with computational insights to maximize the therapeutic potential of this scaffold.

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